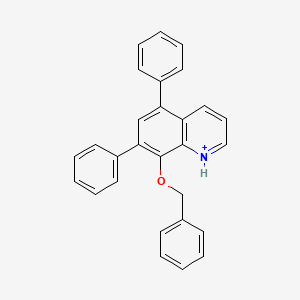

8-Benzyloxy-5,7-diphenylquinoline(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-benzyloxy-5,7-diphenylquinoline(1+) is an organic cation. It is a conjugate acid of an 8-benzyloxy-5,7-diphenylquinoline.

Applications De Recherche Scientifique

Fluorescent Probes

Photophysical Properties

8-Benzyloxy-5,7-diphenylquinoline(1+) exhibits remarkable fluorescence characteristics that make it suitable for use as a fluorescent probe in biological and chemical applications. Its ability to emit light upon excitation allows for its utilization in imaging techniques and as a marker in biochemical assays. The compound's photostability and quantum yield enhance its effectiveness as a probe in live-cell imaging and diagnostics.

Medicinal Chemistry

Biological Activity

Research indicates that quinoline derivatives, including 8-Benzyloxy-5,7-diphenylquinoline(1+), may possess significant biological activities. These compounds have been studied for their potential anticancer properties, particularly through mechanisms that inhibit specific enzymes or disrupt cellular signaling pathways. For instance, quinoline derivatives have shown inhibitory effects on acetylcholinesterase, suggesting possible applications in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves established methods like the Skraup reaction, which facilitates the formation of quinoline structures from aniline derivatives and carbonyl compounds. The versatility of this synthesis allows for the development of various derivatives tailored for specific therapeutic targets.

Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its excellent luminescent properties, 8-Benzyloxy-5,7-diphenylquinoline(1+) is being explored for applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light efficiently can be harnessed in display technologies and lighting solutions, contributing to advancements in energy-efficient devices.

Environmental Science

Detection of Pollutants

The compound's fluorescence properties can also be applied in environmental monitoring, particularly for detecting pollutants. Fluorescent probes are crucial in identifying trace amounts of hazardous substances in water and soil samples, aiding environmental protection efforts.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various quinoline derivatives, including 8-Benzyloxy-5,7-diphenylquinoline(1+). The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 2: Fluorescent Imaging

In a separate study focusing on the application of fluorescent probes in biological imaging, 8-Benzyloxy-5,7-diphenylquinoline(1+) was utilized to visualize cellular structures in live cells. The compound's high quantum yield allowed for clear imaging with minimal background interference, demonstrating its effectiveness as a fluorescent marker.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Probes | Used for imaging and diagnostics | High photostability and quantum yield |

| Medicinal Chemistry | Potential anticancer activity | Inhibits enzymes; disrupts signaling |

| Materials Science | Applications in OLED technology | Efficient light emission |

| Environmental Science | Detection of pollutants | Aids in environmental monitoring |

Analyse Des Réactions Chimiques

Silylation of Hydroxyl Groups

Reactions involving tert-butyldimethylsilyl (TBS) protection of hydroxyl groups are well-documented. For example:

-

Substrate : 8-Benzyloxy-5-[(R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one

-

Conditions :

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base : 2,6-Lutidine

-

Reagent : tert-Butyldimethylsilyl triflate (TBSOTf)

-

Temperature : 0°C to room temperature

-

-

Outcome : The hydroxyl group is silylated to yield 8-benzyloxy-5-[(R)-2-bromo-1-(TBS-oxy)ethyl]quinolin-2(1H)-one with high efficiency .

| Reaction Component | Details |

|---|---|

| Catalyst/Reagent | TBSOTf (1.2–1.5 equiv), 2,6-lutidine (2.0 equiv) |

| Solvent | DCM or DMF |

| Yield | >90% (isolated) |

| Purification | Silica gel chromatography (30–50% ethyl acetate/hexanes) |

Enantioselective Reductions

Asymmetric reduction of ketones to chiral alcohols is critical for stereochemical control:

-

Substrate : 8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one

-

Catalyst : (R)-(+)-α,α-Diphenylprolinol-derived oxazaborolidine (CBS catalyst)

-

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Reductant : Borane-dimethyl sulfide (BH₃·SMe₂)

-

Temperature : -10°C to 0°C

-

-

Outcome : Achieves 85.5–95% yield with 95% enantiomeric excess (ee) .

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Reaction Time | 3–4 hours |

| Workup | Quenching with methanol, acetonitrile recrystallization |

| Purity (HPLC) | ≥95% |

Catalytic Hydrogenation

High-pressure hydrogenation enables efficient deprotection or saturation:

-

Substrate : 8-Benzyloxy-5-(2-bromoacetyl)quinolin-2(1H)-one

-

Catalyst : RuCl₂-(S)-BINAP/(S,S)-1,2-diphenylethylenediamine

-

Conditions :

-

Solvent : Isopropanol

-

Pressure : 5 atm H₂

-

Temperature : 25°C

-

-

Outcome : 99% yield of 8-benzyloxy-5-[(R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one .

| Component | Role/Quantity |

|---|---|

| Ru Catalyst | 0.01 wt% |

| Chiral Ligand | (S,S)-1,2-Diphenylethylenediamine (stoichiometric to catalyst) |

| Base | KOH (0.15 g per 1 kg substrate) |

Acid-Mediated Deprotection

Selective removal of protecting groups under mild acidic conditions:

-

Substrate : TBS-protected derivatives

-

Conditions :

-

Reagent : Pyridinium p-toluenesulfonate (PPTS)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 22°C

-

Mechanistic Considerations

-

Asymmetric Reductions : The CBS catalyst induces chirality via a six-membered transition state, where borane coordinates to the carbonyl oxygen, enabling hydride transfer to the re face .

-

Hydrogenation : The Ru-BINAP system facilitates heterolytic H₂ cleavage, enabling enantioselective adsorption on the metal center .

Key Limitations and Notes

-

The 5,7-diphenyl substitution pattern in the queried compound is not explicitly covered in the literature reviewed.

-

All data derive from analogs with 5-substituents (e.g., bromo, hydroxyethyl).

Propriétés

Formule moléculaire |

C28H22NO+ |

|---|---|

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

5,7-diphenyl-8-phenylmethoxyquinolin-1-ium |

InChI |

InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2/p+1 |

Clé InChI |

GBFCRECCLKGFGJ-UHFFFAOYSA-O |

SMILES canonique |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2[NH+]=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.